molecular formula C14H18FN B2927190 2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole CAS No. 2329315-22-0

2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole

Cat. No.: B2927190
CAS No.: 2329315-22-0
M. Wt: 219.303
InChI Key: UMJCDSFJLNJDIR-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentane ring fused with a pyrrole ring, and a fluorophenyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, a precursor with a fluorophenyl group and a suitable cyclopentane derivative can undergo cyclization under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or other functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Due to its unique structure, it may exhibit pharmacological properties that can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopentane and pyrrole rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring that shares structural similarities with the pyrrole ring in 2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole.

    Cyclopentane: A five-membered carbon ring that is part of the fused ring system in the compound.

    Fluorophenyl derivatives: Compounds containing a fluorophenyl group, which can exhibit similar chemical reactivity and biological interactions.

Uniqueness: this compound is unique due to its fused ring system and the presence of a fluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN/c15-14-6-4-11(5-7-14)8-16-9-12-2-1-3-13(12)10-16/h4-7,12-13H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJCDSFJLNJDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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